molecular formula C19H30N2O B051832 1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- CAS No. 118564-56-0

1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)-

Cat. No.: B051832
CAS No.: 118564-56-0
M. Wt: 302.5 g/mol
InChI Key: PIRAZAGTGLMJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- is a seven-membered heterocyclic compound containing nitrogen. This compound is part of the azepine family, which is known for its significant contributions to medical and pharmaceutical chemistry due to its unique structural properties and biological activities .

Preparation Methods

The synthesis of 1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- can be achieved through various synthetic routes. One common method involves the recyclization of small or medium carbo-, oxa-, or azacyclanes. Another approach is through multicomponent heterocyclization reactions, which allow for the preparation of various compounds with azepine scaffolds . Industrial production methods often utilize one-pot synthesis procedures to streamline the process and improve yield .

Chemical Reactions Analysis

1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential pharmacological properties, including antimicrobial and anticancer activities. Additionally, it is used in the industry for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- can be compared with other similar compounds such as benzodiazepines, oxazepines, thiazepines, and dithiazepines. These compounds share a similar seven-membered ring structure but differ in the types and positions of heteroatoms within the ring.

Properties

CAS No.

118564-56-0

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)butanamide

InChI

InChI=1S/C19H30N2O/c1-5-17(21-10-8-6-7-9-11-21)19(22)20-18-15(3)12-14(2)13-16(18)4/h12-13,17H,5-11H2,1-4H3,(H,20,22)

InChI Key

PIRAZAGTGLMJDK-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2CCCCCC2

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2CCCCCC2

solubility

41 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)butanamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.